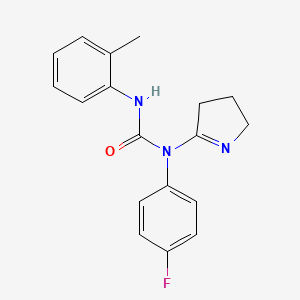

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenyl)urea

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenyl)urea is a urea derivative characterized by three distinct substituents: a 3,4-dihydro-2H-pyrrole ring, a 4-fluorophenyl group, and a 2-methylphenyl group. Urea derivatives are well-studied in medicinal chemistry due to their hydrogen-bonding capabilities, which often enhance binding affinity to biological targets. Structural elucidation of such compounds typically relies on X-ray crystallography, with refinement programs like SHELXL ensuring precise determination of bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O/c1-13-5-2-3-6-16(13)21-18(23)22(17-7-4-12-20-17)15-10-8-14(19)9-11-15/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPWRXRJZAFOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a dihydropyrrole ring, a fluorinated phenyl group, and a urea moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors involved in disease processes. The urea group may facilitate interactions with target proteins, while the fluorine substitution can enhance lipophilicity and bioavailability.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance, compounds with similar dihydropyrrole structures have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.39 | Aurora-A kinase inhibition |

| Compound B | A549 | 0.46 | Induction of apoptosis |

| Compound C | NCI-H460 | 0.16 | Microtubule disassembly |

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have been documented to inhibit cyclooxygenase (COX) enzymes and reduce inflammatory cytokine production.

Case Studies

- Study on Dihydropyrrole Derivatives : A study published in the Journal of Medicinal Chemistry assessed a series of dihydropyrrole derivatives for their anticancer properties. The results indicated that modifications at the urea position significantly influenced cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.1 to 1 µM.

- Inflammation Model : In an animal model of inflammation, a related compound demonstrated significant reduction in edema and inflammatory markers when administered topically, indicating its potential use in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substituents or core scaffolds. Below is a systematic analysis based on hypothetical or literature-derived analogs (noting that the provided evidence lacks direct data on this compound).

Substituent Effects on Electronic and Steric Properties

- Fluorine vs. Chlorine : Replacing the 4-fluorophenyl group with a 4-chlorophenyl group increases steric bulk and polarizability. Chlorine’s larger atomic radius may alter binding pocket interactions, while fluorine’s electronegativity enhances hydrogen-bond acceptor strength.

- 2-Methylphenyl vs. This could impact conformational stability in target binding.

Core Scaffold Modifications

- Dihydro-pyrrole vs. Piperidine : Replacing the dihydro-pyrrole (a partially unsaturated 5-membered ring) with a piperidine (saturated 6-membered ring) increases ring flexibility and basicity. The dihydro-pyrrole’s constrained geometry may favor specific target conformations.

Crystallographic Insights

Programs like SHELXL enable high-precision refinement of crystallographic parameters, critical for comparing intermolecular interactions. For example:

- Hydrogen-bonding networks : Urea’s NH groups often form hydrogen bonds with carbonyl oxygens or water molecules. Fluorine’s electronegativity may polarize adjacent bonds, altering bond lengths (e.g., C-F ~1.35 Å vs. C-Cl ~1.75 Å) .

- Torsional angles : The dihydro-pyrrole’s puckering angle (e.g., Cremer-Pople parameters) could differ from fully saturated or aromatic analogs, influencing packing efficiency.

Table 1: Hypothetical Structural Comparison of Urea Derivatives

Notes: R-factors assume SHELXL refinement; LogP values estimated via substituent contributions.

Research Findings and Implications

- Synthetic Accessibility : The dihydro-pyrrole moiety may complicate synthesis compared to simpler heterocycles, requiring specialized routes like ring-closing metathesis or cycloadditions.

- Biological Relevance : Fluorinated ureas are prevalent in kinase inhibitors (e.g., sorafenib analogs). The target compound’s fluorine and methyl groups could optimize kinase binding while reducing off-target effects.

- Crystallographic Robustness : SHELXL’s handling of twinned data or high-resolution structures ensures reliable comparison of molecular geometries across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.